N-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Overview
Description
N-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C14H19BFNO3 and its molecular weight is 279.12 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to act as flap (5-lipoxygenase-activating protein) regulators . FLAP is a protein widely distributed within the central nervous system, whose function is to regulate the activation of the 5-lipoxygenase enzyme .
Mode of Action
If it acts as a FLAP regulator, it may interact with the FLAP protein to modulate the activity of the 5-lipoxygenase enzyme . This interaction could result in changes to the production of leukotrienes, which are inflammatory mediators .
Biochemical Pathways
If it acts as a FLAP regulator, it may influence the leukotriene biosynthesis pathway . This could have downstream effects on inflammatory responses, as leukotrienes are potent mediators of inflammation .
Result of Action
If it acts as a FLAP regulator, it could potentially reduce the production of leukotrienes, thereby modulating inflammatory responses .
Biochemical Analysis
Biochemical Properties
N-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, primarily through its boronic acid ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies. For instance, it has been shown to inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, the fluorine atom enhances the compound’s binding affinity and specificity towards certain biomolecules, further influencing its biochemical interactions .
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can modulate the activity of key signaling pathways such as the PI3K/Akt and MAPK pathways, leading to altered cell proliferation and apoptosis. Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The boronic acid ester group allows the compound to bind to active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme, affecting its catalytic activity. Additionally, the fluorine atom can participate in hydrogen bonding and electrostatic interactions with biomolecules, further stabilizing the compound’s binding and enhancing its inhibitory effects. These interactions collectively contribute to the compound’s ability to modulate biochemical pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity. Over time, it may undergo hydrolysis or other degradation processes, leading to a gradual decrease in its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its biological activity for several days, with minimal degradation .
Properties
IUPAC Name |
N-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BFNO3/c1-9(18)17-12-8-10(16)6-7-11(12)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDXPRJIXNWRSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674989 | |
Record name | N-[5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-67-2 | |
Record name | Acetamide, N-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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